Bienvenue dans la boutique en ligne BenchChem!

Micheliolide

NF-κB inhibition Anti-inflammatory Cancer biology

Micheliolide (MCL) is a differentiated guaianolide sesquiterpene lactone that overcomes the chemical instability and ambiguous UGT inhibition profiles of generic parthenolide. With a 1.56-fold NF-κB inhibitory potency advantage (IC50 8.95 μM) and unique, irreversible PKM2 activation (EC50 6 nM), MCL enables cleaner target engagement at lower concentrations. Its 2.64 h plasma half-life is ideal for acute and subacute in vivo models (sepsis, fibrosis, pancreatitis, radiation injury). For sustained exposure, pair with the DMAMCL prodrug. ≥98% purity ensures reproducible results. Choose MCL for definitive, publishable data that avoids substitution variability.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 68370-47-8
Cat. No. B1676576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicheliolide
CAS68370-47-8
SynonymsMCL, Micheliolide
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=C2CCC(C2C3C(CC1)C(=C)C(=O)O3)(C)O
InChIInChI=1S/C15H20O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15+/m0/s1
InChIKeyRDJAFOWISVMOJY-PWNZVWSESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Micheliolide (CAS 68370-47-8): A Guaianolide Sesquiterpene Lactone with Defined NF-κB Inhibitory Activity


Micheliolide (MCL) is a guaianolide sesquiterpene lactone (SL) with molecular formula C15H20O3 and molecular weight 248.32 g/mol, naturally isolated from Michelia compressa and Michelia champaca [1]. It functions primarily as an NF-κB inhibitor and exhibits documented anti-cancer and anti-inflammatory properties . MCL is a derivative of parthenolide (PTL) and serves as the active metabolite of the prodrug dimethylaminomicheliolide (DMAMCL), with a reported plasma half-life of 2.64 hours [2].

Why Micheliolide Cannot Be Substituted with Parthenolide or Other Sesquiterpene Lactones Without Experimental Validation


Although sesquiterpene lactones share a common structural scaffold, substitution among members of this class is not scientifically justified due to documented differences in molecular stability, enzyme inhibition profiles, and therapeutic indices. Parthenolide, the most structurally similar analog, exhibits chemical instability in both acidic and basic conditions that limits its experimental utility, whereas micheliolide demonstrates improved stability [1]. Furthermore, comparative studies reveal that PTL and MCL exhibit differential inhibitory potency and inhibition kinetics against UDP-glucuronosyltransferase (UGT) isoforms, which directly impacts metabolic clearance and potential drug-drug interaction risk [2]. These verifiable differences preclude generic substitution without revalidation of key experimental parameters.

Micheliolide Comparative Evidence: Quantitative Differentiation from Parthenolide and Related Sesquiterpene Lactones


NF-κB Transcriptional Inhibition: Micheliolide Demonstrates 1.56-Fold Greater Potency than 1β,10α-Epoxyparthenolide

In a direct head-to-head comparison under identical assay conditions, micheliolide exhibited significantly more potent inhibition of NF-κB transcriptional activity compared to the structurally related epoxide analog 1β,10α-epoxyparthenolide. The IC50 value for micheliolide was 8.95 μM, representing a 1.56-fold greater potency than 1β,10α-epoxyparthenolide (IC50 = 13.92 μM) [1]. Both compounds were evaluated in the same study using an NF-κB luciferase reporter assay.

NF-κB inhibition Anti-inflammatory Cancer biology Transcriptional regulation

Chemical Stability: Micheliolide Demonstrates Improved Stability Over Parthenolide but Remains Less Stable than DMAMCL Prodrug

Chemical stability represents a critical differentiator among sesquiterpene lactones. Parthenolide is documented to be unstable in both acidic and basic conditions, which fundamentally limits its experimental utility and complicates long-term studies [1]. Micheliolide was developed to overcome PTL's instability and exhibits improved stability, though it remains unstable at room temperature with a plasma half-life of 2.64 hours [1]. For applications requiring extended plasma exposure, the prodrug DMAMCL provides superior performance, continuously releasing MCL over an 8-hour period in plasma [1].

Chemical stability Formulation development Storage optimization Prodrug strategy

UGT1A1 Enzyme Inhibition: Micheliolide Demonstrates Distinct Inhibition Kinetics from Parthenolide

In a comparative UGT inhibition study using recombinant UGT isoforms and 4-methylumbelliferone as substrate, parthenolide inhibited UGT1A1 with an IC50 of 64.4 μM and a noncompetitive inhibition mechanism (Ki = 12.1 μM) [1]. In silico docking studies revealed that PTL and MCL exhibit differential binding modes to UGT1A1, providing structural rationale for their distinct inhibition profiles [1]. The study demonstrates that despite structural similarity, these two sesquiterpene lactones exhibit different UGT inhibition kinetics.

Drug metabolism UGT enzymes Drug-drug interaction Pharmacokinetics

PKM2 Activation: Micheliolide Acts as an Irreversible Activator with Sub-micromolar Potency

Micheliolide is characterized as a natural, irreversible activator of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism, with an EC50 of 6 nM for activation of recombinant human PKM2 measured at 4 μM compound concentration over a 50-minute incubation period [1]. Additionally, in leukemia models, micheliolide exhibits an IC50 of 2.3 μM for cellular assays [1]. This mechanism of action is distinct from many other sesquiterpene lactones that primarily act via NF-κB inhibition without PKM2 activation.

PKM2 activation Leukemia Cancer metabolism Glycolysis

Micheliolide Application Scenarios: Research Use Cases Supported by Quantitative Evidence


NF-κB Pathway Inhibition Studies Requiring Lower Compound Concentrations

For researchers investigating NF-κB transcriptional regulation in inflammatory or cancer models, micheliolide offers a 1.56-fold potency advantage (IC50 = 8.95 μM) over 1β,10α-epoxyparthenolide (IC50 = 13.92 μM) in luciferase reporter assays [1]. This potency differential enables target engagement at lower compound concentrations, potentially reducing off-target effects and improving assay sensitivity. The compound is suitable for in vitro studies examining NF-κB downstream protein expression, including p65 and XIAP downregulation.

Short-Term In Vivo Inflammation and Cancer Models Not Requiring Extended Dosing

Micheliolide is appropriate for acute and subacute in vivo studies where its 2.64-hour plasma half-life [1] provides sufficient exposure without the need for sustained release formulations. Validated applications include sepsis-induced acute lung injury (CLP mouse model), CCl4-induced liver fibrosis (mouse model), severe acute pancreatitis (mouse model), and radiation-induced intestinal injury (mouse model). For chronic dosing regimens requiring extended MCL exposure, the DMAMCL prodrug—which provides 8-hour sustained MCL release in plasma [1]—should be considered instead.

Cancer Metabolism Research Targeting PKM2-Mediated Glycolytic Reprogramming

Investigators studying the Warburg effect and metabolic reprogramming in cancer can utilize micheliolide as an irreversible PKM2 activator with an EC50 of 6 nM [1]. The compound is particularly relevant for leukemia research, with demonstrated activity in AML cell lines HL-60 and doxorubicin-resistant HL-60/A cells [2]. This application leverages micheliolide's unique dual mechanism—combining NF-κB inhibition with PKM2 activation—which distinguishes it from other sesquiterpene lactones lacking PKM2 modulatory activity.

Drug Metabolism Studies Requiring Distinct UGT Interaction Profiles

For pharmacokinetic and drug-drug interaction studies involving UDP-glucuronosyltransferase isoforms, micheliolide provides a distinct inhibition profile compared to the closely related analog parthenolide. While parthenolide inhibits UGT1A1 with an IC50 of 64.4 μM and noncompetitive kinetics (Ki = 12.1 μM) [1], micheliolide exhibits differential inhibition characteristics and distinct in silico docking binding modes to UGT1A1 [1]. Researchers requiring a sesquiterpene lactone with a defined, distinct UGT interaction profile should select micheliolide rather than assuming interchangeability with parthenolide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Micheliolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.